molecular formula C18H18O3 B3051091 (2E)-1-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one CAS No. 30929-45-4

(2E)-1-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one

Cat. No. B3051091
CAS RN: 30929-45-4
M. Wt: 282.3 g/mol
InChI Key: RQNVFNZPTFAPJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one is a chemical compound that belongs to the family of chalcones. Chalcones are a class of organic compounds that have been found to exhibit a wide range of biological activities, such as anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidant properties.

Scientific Research Applications

Antimalarial Activity

  • The compound "(E) – 1 – (4 – aminophenyl) – 3 – (2,3 – dimethoxyphenyl) prop – 2 – en – 1 – one," a chalcone derivative similar to "(2E)-1-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one," has shown significant antiplasmodial activity. It acts by inhibiting hemozoin formation and increasing the number of stomatocytes, offering a potential pathway for developing new antimalarial agents (Wijayanti et al., 2018).

Neuroprotective and Neurotrophic Effects

  • Phenylbutenoid dimers isolated from "Zingiber purpureum," which share structural similarities with the compound , have exhibited neurotrophic effects in vitro and in vivo. These compounds have shown promise in promoting neurite sprouting, enhancing hippocampal neurogenesis, and offering potential therapeutic benefits for depression and dementia (Matsui et al., 2012).
  • A novel bioactive compound isolated from "Celastrus paniculatus" seeds, with a structure similar to "(2E)-1-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one," demonstrated significant neuroprotective properties against ketamine-induced cognitive deficits, hinting at its potential for treating schizophrenia and related cognitive disorders (Chintha & Wudayagiri, 2021).

Anti-inflammatory and Analgesic Properties

  • The anti-inflammatory and analgesic activities of various chalcone derivatives have been investigated, with findings suggesting that compounds with structural similarities to "(2E)-1-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one" possess significant potential in treating inflammatory conditions and pain. These studies underscore the therapeutic relevance of chalcone derivatives in developing new anti-inflammatory and analgesic agents (Okunrobo et al., 2006).

properties

IUPAC Name

(E)-1-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-13-4-6-14(7-5-13)8-11-17(19)16-10-9-15(20-2)12-18(16)21-3/h4-12H,1-3H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNVFNZPTFAPJZ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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